molecular formula C9H12O3 B080142 2-(2-Hydroxypropyl)benzene-1,4-diol CAS No. 14293-26-6

2-(2-Hydroxypropyl)benzene-1,4-diol

Cat. No. B080142
CAS RN: 14293-26-6
M. Wt: 168.19 g/mol
InChI Key: OJBAHOBUFNORDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxypropyl)benzene-1,4-diol is a chemical compound that is commonly known as Arbutin. Arbutin is a glycoside that is derived from the leaves of various plants such as bearberry, cranberry, blueberry, and pear. Arbutin is widely used in the cosmetic industry due to its skin whitening and anti-aging properties. Additionally, it has been extensively studied for its potential therapeutic applications in treating various diseases.

Mechanism Of Action

Arbutin exerts its therapeutic effects through various mechanisms. It has been found to inhibit tyrosinase, an enzyme that is involved in the production of melanin. By inhibiting tyrosinase, arbutin reduces the production of melanin, which leads to skin lightening. Arbutin has also been found to possess antioxidant properties, which protect the skin from oxidative stress. Additionally, arbutin has been found to inhibit the production of inflammatory cytokines, which reduces inflammation.

Biochemical And Physiological Effects

Arbutin has been found to be safe and well-tolerated in humans. It is rapidly absorbed and metabolized in the body, and its metabolites are excreted in the urine. Arbutin has been found to have no significant adverse effects on the liver or kidney function. Additionally, arbutin has been found to have no significant effect on the reproductive system or the immune system.

Advantages And Limitations For Lab Experiments

Arbutin has several advantages for lab experiments. It is readily available, and its synthesis is relatively simple. Additionally, arbutin is stable under various conditions, which makes it suitable for various experimental procedures. However, arbutin has some limitations in lab experiments. Its solubility in water is limited, which can affect its bioavailability. Additionally, arbutin can be affected by various factors such as pH, temperature, and light, which can affect its stability.

Future Directions

Arbutin has several potential future directions for research. It can be studied for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and skin disorders. Additionally, arbutin can be further studied for its mechanism of action and its potential interactions with other compounds. Furthermore, arbutin can be studied for its potential use as a food additive or a dietary supplement.

Synthesis Methods

Arbutin can be synthesized using various methods such as enzymatic hydrolysis, chemical synthesis, and microbial transformation. Enzymatic hydrolysis involves the use of enzymes to break down the glycoside bond in the arbutin molecule. Chemical synthesis involves the use of chemical reagents to synthesize arbutin from various starting materials. Microbial transformation involves the use of microorganisms to transform the starting material into arbutin.

Scientific Research Applications

Arbutin has been extensively studied for its potential therapeutic applications in treating various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. Arbutin has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and melanoma. Additionally, arbutin has been found to be effective in treating skin disorders such as melasma, hyperpigmentation, and acne.

properties

CAS RN

14293-26-6

Product Name

2-(2-Hydroxypropyl)benzene-1,4-diol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(2-hydroxypropyl)benzene-1,4-diol

InChI

InChI=1S/C9H12O3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,10-12H,4H2,1H3

InChI Key

OJBAHOBUFNORDT-UHFFFAOYSA-N

SMILES

CC(CC1=C(C=CC(=C1)O)O)O

Canonical SMILES

CC(CC1=C(C=CC(=C1)O)O)O

synonyms

(-)-2,5-Dihydroxy-α-methylphenethyl alcohol

Origin of Product

United States

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